

Spectroscopic Characterization of 1,6-Diiodohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Diiodohexane

Cat. No.: B103822

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1,6-diiodohexane**, a key bifunctional alkylating agent utilized in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for **1,6-diiodohexane** is summarized in the following tables for clarity and comparative analysis.

Table 1: ^1H NMR Spectroscopic Data for 1,6-Diiodohexane

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.19	Triplet	4H	$\text{I}-\text{CH}_2-(\text{CH}_2)_4-\text{CH}_2-\text{I}$
1.85	Quintet	4H	$\text{I}-\text{CH}_2-\text{CH}_2-(\text{CH}_2)_2-\text{CH}_2-\text{CH}_2-\text{I}$
1.43	Quintet	4H	$\text{I}-(\text{CH}_2)_2-\text{CH}_2-\text{CH}_2-(\text{CH}_2)_2-\text{I}$

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 1,6-Diiodohexane

Chemical Shift (ppm)	Assignment
33.5	I-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -I
30.5	I-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -I
7.2	I-CH ₂ -(CH ₂) ₄ -CH ₂ -I

Solvent: CDCl₃, Reference: TMS (0 ppm) (Predicted Data)

Table 3: IR Spectroscopic Data for 1,6-Diiodohexane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2935	Strong	C-H stretch (asymmetric)
2858	Strong	C-H stretch (symmetric)
1458	Medium	CH ₂ bend (scissoring)
1255	Medium	CH ₂ wag
1225	Medium	CH ₂ wag
550	Strong	C-I stretch

Sample preparation: Neat liquid

Table 4: Mass Spectrometry Data for 1,6-Diiodohexane

m/z	Relative Intensity (%)	Assignment
338	2.5	[M] ⁺ (Molecular Ion)
211	100	[M-I] ⁺
169	15.2	[C ₅ H ₁₀ I] ⁺
83	34.8	[C ₆ H ₁₁] ⁺
55	55.4	[C ₄ H ₇] ⁺
41	42.0	[C ₃ H ₅] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

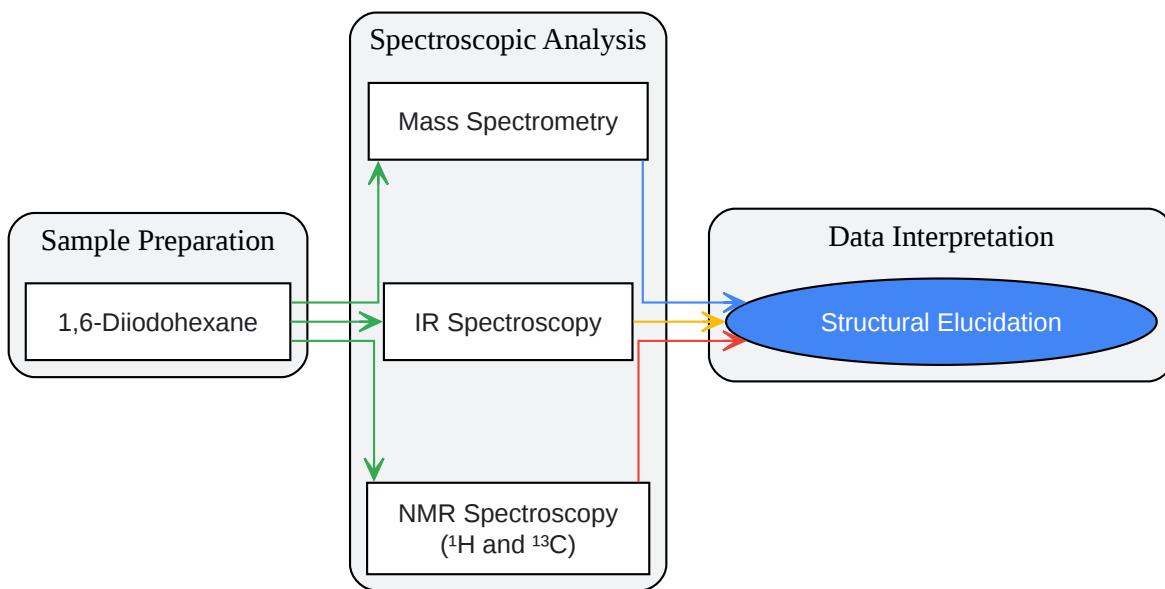
- Sample Preparation: Approximately 10-20 mg of **1,6-diiodohexane** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added to achieve a sufficient signal-to-noise ratio.
- Data Processing: The raw data was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for

both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

FTIR spectra were recorded on a Fourier Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

- Sample Preparation: A small drop of neat **1,6-diiodohexane** was placed directly onto the clean, dry surface of the ATR crystal.
- Data Acquisition: The spectrum was collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline corrected.


Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- Sample Introduction: A dilute solution of **1,6-diiodohexane** in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ensure separation from any impurities.
- Ionization: As the compound eluted from the GC column, it entered the ion source of the mass spectrometer, where it was subjected to electron ionization at a standard energy of 70 eV.
- Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The ion current for each m/z value was detected and recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic characterization of **1,6-diiodohexane**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **1,6-diiodohexane**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 1,6-Diiodohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103822#spectroscopic-data-of-1-6-diiodohexane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com